Phenyl propargyl ether
Description
Phenyl propargyl ether (PPE), with the chemical structure C₆H₅-O-CH₂-C≡CH, is a propargyl ether derivative featuring a phenyl group attached to an oxygen atom and a propargyl (HC≡C-CH₂) moiety. It serves as a versatile intermediate in organic synthesis, particularly in cyclization reactions, click chemistry, and the development of photoaffinity probes . PPE is notable for its role in palladium/copper-catalyzed coupling reactions, though its reactivity is highly substrate-dependent; for example, it fails to form benzopyrans with iodine (I₂) or iodine chloride (ICl) due to electronic or steric constraints . Its synthetic utility extends to materials science, where propargyl ether groups enhance thermal stability in phenolic resins .
Properties
IUPAC Name |
prop-2-ynoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-2-8-10-9-6-4-3-5-7-9/h1,3-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQRJSXKXVZCJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159653 | |
| Record name | (Prop-2-ynyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13610-02-1 | |
| Record name | (2-Propyn-1-yloxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13610-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Prop-2-ynyloxy)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013610021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Prop-2-ynyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (prop-2-ynyloxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.708 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | (PROP-2-YNYLOXY)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN9AYQ8LES | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Key Parameters:
-
Stoichiometry : A 1:1 molar ratio of phenol to propargyl bromide ensures minimal side products like dipropargyl ether.
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Solvent Selection : DMSO enhances reaction kinetics by stabilizing the phenoxide ion, while acetone offers easier post-reaction purification.
-
Temperature : Reflux conditions (80–100°C) are critical for achieving yields >85%.
Table 1: Classical Alkylation Reaction Outcomes
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMSO | 90 | 4 | 88 |
| NaOH | Acetone | 80 | 6 | 82 |
Post-reaction workup involves extraction with ethyl acetate, washing with brine, and distillation under reduced pressure (83°C at 15 mmHg). This method is favored for its simplicity but requires careful handling of propargyl bromide, a lachrymator.
Phase Transfer Catalysis in Aqueous Media
A patented innovation (WO1988009782A1) employs phase transfer catalysts (PTCs) to accelerate the reaction in dilute aqueous sodium hydroxide (NaOH). Tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC) facilitates ion-pair formation, enabling efficient interfacial transfer of phenoxide ions.
Protocol:
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Phenol (1 equiv) and NaOH (1.2 equiv) are dissolved in water.
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Propargyl bromide (1.05 equiv) and PTC (2 mol%) are added.
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The mixture is stirred at 25°C for 12–24 hours.
Advantages :
-
Ambient temperature reduces energy costs.
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Yields exceed 95% with >99% purity after solvent extraction.
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Scalable to industrial volumes with continuous flow reactors.
Table 2: Phase Transfer Catalysis Optimization
| PTC | NaOH Concentration (M) | Time (h) | Yield (%) |
|---|---|---|---|
| TBAB | 1.0 | 12 | 97 |
| BTEAC | 1.2 | 18 | 95 |
This method minimizes thermal degradation of propargyl bromide and is ideal for large-scale production.
Organometallic-Mediated Synthesis
Alternative routes leverage organometallic reagents to construct the propargyl ether moiety. A notable approach involves the reaction of 1,2-dichlorovinyl phenyl ether with methyl iodide (MeI) using n-butyllithium (n-BuLi) as a base.
Procedure:
-
1,2-Dichlorovinyl phenyl ether is treated with n-BuLi in tetrahydrofuran (THF) at -78°C.
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MeI is added, and the reaction is warmed to 20°C over 4 hours.
-
The product is isolated via column chromatography (78% yield).
Mechanistic Insight :
The reaction proceeds through a lithium-halogen exchange, followed by alkylation with MeI. While this method avoids propargyl bromide, it requires cryogenic conditions and specialized handling of n-BuLi.
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost efficiency and safety. Continuous flow reactors are employed to mitigate exothermic risks associated with propargyl bromide. Key adaptations include:
-
Catalytic Systems : Zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) reduces reaction times by 30% compared to batch processes.
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Solvent Recycling : Methyl tert-butyl ether (MTBE) is recovered and reused, lowering environmental impact.
Table 3: Industrial Process Metrics
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Throughput (kg/h) | 12 | 45 |
| Energy Consumption | High | Moderate |
| Purity (%) | 98 | 99.5 |
Comparative Analysis of Synthetic Methods
Table 4: Method Comparison
| Method | Yield (%) | Scalability | Safety Concerns |
|---|---|---|---|
| Classical Alkylation | 85–90 | Moderate | High |
| Phase Transfer Catalysis | 95–100 | High | Low |
| Organometallic | 75–80 | Low | Moderate |
Phase transfer catalysis emerges as the optimal method, balancing yield, scalability, and safety.
Case Studies in Optimization and Scale-Up
Chemical Reactions Analysis
Claisen Rearrangement and Cyclization
Phenyl propargyl ether undergoes Claisen rearrangement under electron impact or thermal conditions. Key observations include:
-
Electron impact : Generates [M – CO] ions and benzopyrylium cations via hydrogen radical loss. Substituents on the phenyl ring suppress rearrangement in favor of cyclization .
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Gas-phase pyrolysis (400–460°C): Produces substituted 2-indanones through a proposed -sigmatropic shift followed by intramolecular Diels-Alder reactions. Yields range from 51% to 65% depending on substituents .
Mechanistic pathway :
-
Initial -sigmatropic shift forms a propargyl-enol ether intermediate.
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Cyclization via intramolecular Diels-Alder reaction yields tricyclic ketones, which rearrange to 2-indanones.
| Substrate | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| This compound | 460°C, gas phase | 2-Indanone | 65 | |
| 2,6-Dimethylphenyl ether | 440°C, gas phase | Substituted indanone | 57 |
Gold-Catalyzed Oxidation to Chroman-3-ones
Au(I) catalysts enable the oxidation of this compound to chroman-3-ones:
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Conditions : PhPAuNTf catalyst, 2,6-dibromopyridine -oxide oxidant, toluene solvent .
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Yield : 76% for unsubstituted chroman-3-one. Regioselectivity is influenced by substituents (e.g., meta-methyl groups favor para-product formation) .
Key steps :
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π-Coordination of the propargyl moiety to Au(I).
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Oxidation and cyclization to form the chroman-3-one core.
Intramolecular Hydroarylation
Indium-catalyzed hydroarylation produces 2-chromene:
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Catalyst : InI shows higher regioselectivity (6-endo-dig pathway) versus InI_2$$$$^+ .
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Mechanism :
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Propargyl π-coordination to In(III).
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Nucleophilic attack by the phenyl ring via a Friedel-Crafts mechanism.
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Deprotonation/protonation steps finalize cyclization.
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Kinetics : Rate-determining step (deprotonation) has an energy barrier of 18.9 kcal/mol in toluene .
Radical Recombination in Combustion Chemistry
The phenyl + propargyl radical association forms polycyclic aromatic hydrocarbons (PAHs):
-
Pathways :
Theoretical support :
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CCSD(T)-F12 calculations predict a barrierless association pathway.
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High-pressure limit rate constants favor indene formation at combustion temperatures .
Pyrolytic Rearrangements
Thermal decomposition pathways vary with temperature:
Key product :
Silylation and Functionalization
Copper-catalyzed silylation of this compound derivatives:
Scientific Research Applications
Key Chemical Reactions
Phenyl propargyl ether can undergo several important chemical reactions:
- Oxidation : Converts to phenyl propargyl ketone using oxidizing agents (e.g., potassium permanganate).
- Reduction : Yields phenyl propargyl alcohol via reducing agents (e.g., lithium aluminum hydride).
- Substitution : Undergoes nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols) in the presence of bases.
Scientific Research Applications
- Organic Chemistry
-
Materials Science
- Employed in creating fire-resistant polymer networks derived from bio-based hydroxycinnamic acids. These networks demonstrate high glass transition temperatures and excellent thermal stability .
- This compound-based resins have been developed that exhibit superior processability compared to traditional epoxy resins while maintaining flame retardancy .
- Medicinal Chemistry
- Industrial Applications
Case Study 1: Synthesis of Polybenzoxazines
A study investigated novel benzoxazine monomers containing this compound, leading to highly thermally stable polybenzoxazines. The polymerization process demonstrated that these materials could withstand high temperatures while maintaining structural integrity, making them suitable for high-performance applications in aerospace and automotive industries .
Case Study 2: Bio-Based Propargyl Ether Networks
Research focused on synthesizing propargyl ether networks from bio-based materials, showcasing their thermal stability and flame retardancy. The findings indicated that these materials could replace traditional petrochemical-derived polymers, contributing to sustainable material development efforts .
Data Tables
Mechanism of Action
The mechanism of action of phenyl propargyl ether involves its ability to undergo nucleophilic substitution and addition reactions. The propargyl group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the presence of the triple bond in the propargyl group, which can stabilize transition states and intermediates during the reaction .
Comparison with Similar Compounds
Table 1: Inhibition Potency of Propargyl Ether Derivatives Against P450 Enzymes
| Compound | P450 1A1 IC₅₀ (μM) | P450 1A2 IC₅₀ (μM) | P450 2B1 IC₅₀ (μM) |
|---|---|---|---|
| 3′-Flavone propargyl ether | 0.02 | 0.31 | N/A |
| 6-Flavanone propargyl ether | 5.77 | N/A | 2.35 |
| Phenyl propargyl ether* | Not reported | Not reported | Not reported |
*Data specific to PPE is absent in current literature .
Propargyl-Linked Antifolates
Propargyl-linked antifolates demonstrate metabolic stability highly sensitive to substituents. For instance, replacing a methyl group with hydrogen at the propargylic position reduces stability, leaving only trace amounts after 1 hour . PPE’s phenyl group may confer greater stability than aliphatic propargyl ethers due to aromatic conjugation effects, though this requires direct validation.
Dipropargyl Ether
Dipropargyl ether (HC≡C-CH₂-O-CH₂-C≡CH) differs from PPE in having two propargyl groups. Computational studies reveal distinct conformational isomerism and IR spectral features due to the absence of an aromatic ring, which PPE’s phenyl group would significantly alter in vibrational modes and electronic interactions .
Propargyl Chloroformate
Propargyl chloroformate (HC≡C-CH₂-O-CO-Cl) shows weaker electron-withdrawing effects compared to phenyl chloroformate (C₆H₅-O-CO-Cl), as evidenced by solvolysis studies. The phenyl group in PPE likely imparts stronger inductive effects than propargyl, influencing reaction kinetics in nucleophilic substitutions .
Arylpropargyl Ethers in Claisen Rearrangements
PPE undergoes [3,3]-Claisen rearrangement similarly to substituted arylpropargyl ethers (e.g., 3-chlorophenyl or 3-nitrophenyl derivatives). However, steric and electronic effects from substituents impact yields: 3-bromothis compound achieves 98% yield, whereas PPE’s unsubstituted phenyl group may reduce steric hindrance, favoring different regiochemical outcomes .
Table 2: Reaction Outcomes of Propargyl Ethers with Electrophiles
| Propargyl Ether | Electrophile | Product Yield |
|---|---|---|
| This compound | I₂/ICl | 0% |
| Hydroxymethyl-substituted | I₂ | 82% |
| 3-Bromothis compound | - | 98%* |
*From Claisen rearrangement .
Biological Activity
Phenyl propargyl ether (PPE), also known as 3-phenoxy-1-propyne, is an organic compound with the molecular formula C₉H₈O and a molecular weight of 132.16 g/mol. This compound has garnered attention in various fields, including organic synthesis and biological activity, particularly in the context of its potential applications in pest control and medicinal chemistry. This article discusses the biological activities associated with this compound, supported by research findings and case studies.
This compound is characterized by its colorless to light yellow liquid state at room temperature, with a boiling point of 83 °C at 15 mmHg. Its structure consists of a phenyl group attached to a propargyl ether moiety, which contributes to its reactivity and biological properties .
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈O |
| Molecular Weight | 132.16 g/mol |
| Purity | >98.0% (GC) |
| Boiling Point | 83 °C/15 mmHg |
| Flash Point | 76 °C |
| Specific Gravity | 1.03 |
| Refractive Index | 1.53 |
Insecticidal Properties
One significant area of research on this compound is its insecticidal activity. A study investigated the synthesis of novel anthranilic diamide compounds containing propargyl ether groups, which were tested for their insecticidal efficacy against various pests. The results indicated that these compounds exhibited potent activity as ryanodine receptor activators, which are crucial targets for developing new insecticides .
Case Study: Insecticidal Activity of Anthranilic Diamides
- Objective : To evaluate the insecticidal potency of anthranilic diamide derivatives containing propargyl ether.
- Method : Compounds were synthesized and tested against common agricultural pests.
- Results : The synthesized compounds showed high insecticidal activity, with some achieving over 90% mortality rates in treated populations.
Mechanistic Insights
Research has also focused on the mechanistic pathways involving this compound in synthetic reactions. For instance, studies utilizing density functional theory (DFT) have elucidated the intramolecular hydroarylation mechanisms catalyzed by indium, revealing insights into regioselectivity and reaction pathways . These findings suggest that this compound can participate in complex chemical transformations that may lead to biologically active products.
Synthesis and Catalytic Reactions
This compound has been utilized in various catalytic reactions, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and nickel-catalyzed azide-alkyne cycloaddition (NiAAC) processes. These reactions are notable for their efficiency in forming triazole derivatives, which have diverse biological applications.
Table 2: Summary of Catalytic Reactions Involving this compound
| Reaction Type | Catalyst Used | Product Type | Yield (%) |
|---|---|---|---|
| CuAAC | Copper | Triazole derivatives | 94-98% |
| NiAAC | Raney Nickel | Regiochemically pure triazoles | Near Quantitative |
Q & A
What are the standard synthetic methodologies for preparing phenyl propargyl ether, and how do reaction conditions influence purity and yield?
Basic
this compound is typically synthesized via nucleophilic substitution, where a phenol reacts with propargyl bromide in the presence of a base. A classic method involves dissolving phenol in ethanol, adding sodium to generate the phenoxide ion, followed by refluxing with propargyl bromide for 3 hours . Key parameters include stoichiometric control (1:1 molar ratio of phenol to propargyl bromide) and solvent choice (ethanol or pentane for extraction). Post-reaction purification via distillation or recrystallization yields >90% purity. Variations using silyl-protected propargyl ethers (e.g., TIPS or TBDPS) may reduce yields by ~20% due to steric hindrance .
How is this compound utilized as a building block in complex organic transformations?
Basic
this compound serves as a versatile precursor in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) and transition-metal-catalyzed couplings. For example, its terminal alkyne group reacts with benzyl azides under CuCl₂/Zn catalysis to form 1,4-disubstituted triazoles in water, achieving >70% isolated yields . It also participates in Ru-catalyzed diastereo- and enantioselective couplings with alcohols to form branched homoallylic alcohols, leveraging stereochemical control via chiral ligands like JOSIPHOS .
What mechanistic insights explain the regio- and stereoselectivity in Ru-catalyzed couplings of this compound with alcohols?
Advanced
Ruthenium catalysts enable pairwise allylruthenium-aldehyde intermediate formation, where 2-propanol suppresses competing transfer hydrogenation and ensures catalytic cycle re-entry . Isotopic labeling studies confirm allene intermediates, while stereoselectivity (87–96% ee) arises from ligand-controlled π-facial discrimination. For example, (Z)- and (E)-anti-3c products form via syn-addition pathways, with fluoride-assisted cleavage of enol ethers enabling diol convergence (92% ee) .
How do computational studies differentiate cycloisomerization and oxidative dimerization pathways in gold-catalyzed reactions of this compound?
Advanced
DFT studies reveal that Au₃₈ nanoclusters favor 6-endo-dig cycloisomerization (20.50 kcal/mol barrier) over 5-exo-dig (25.81 kcal/mol) or dimerization (30.14 kcal/mol) pathways . Cationic gold species stabilize transition states via π-coordination, directing selectivity toward 2H-chromene. Substituent effects (e.g., para-methoxy groups) lower activation barriers by enhancing nucleophilic aromatic attack .
How can contradictory enantiomeric excess (ee) data in asymmetric syntheses involving this compound be resolved?
Advanced
Variations in ee (e.g., 87% vs. 96%) often stem from catalyst loading, temperature, or solvent polarity. For instance, lowering reaction temperatures and increasing 2,4,6-(2-Pr)₃PhSO₃H loading improves ee by stabilizing key transition states . Competing pathways (e.g., Friedel-Crafts vs. [1,2]-H shifts) may also arise, as shown in InI₃-catalyzed hydroarylations where meta-methoxy substituents alter energy barriers by 3–5 kcal/mol .
What computational methods validate the intervention of allene intermediates in this compound reactions?
Advanced
Density functional theory (DFT) and RRKM/master equation analyses confirm allene intermediates in propargyl radical recombinations and hydrometallative pathways. For example, InI₃-catalyzed hydroarylation proceeds via π-coordination, followed by exo/endo-dig Friedel-Crafts mechanisms, with deprotonation as the rate-limiting step (18.9 kcal/mol in toluene) . Transition-state modeling aligns with experimental stereochemical outcomes in [2,3]-Wittig rearrangements .
Why do propargyl Claisen rearrangements of this compound exhibit axial-to-central chirality transfer?
Advanced
The Saucy-Marbet rearrangement ([3,3]-sigmatropic shift) transfers stereochemistry from the propargyl ether to the ketoallene product. Silyl ethers (e.g., TMS or TBDMS) enforce anti-selectivity (95–98%) via steric repulsion between the silyl group and carbanion substituents in transition states . Computational studies show chiral induction is solvent-dependent, with polar aprotic solvents enhancing enantiomeric retention .
How is this compound applied in medicinal chemistry for target-oriented synthesis?
Advanced
It is used to synthesize triazole derivatives via click chemistry, such as lawsone propargyl ether analogs evaluated for head/neck cancer enzyme inhibition . Patent data highlight its role in A2A receptor agonists (e.g., US Patent 6,180,615) and sialic acid derivatives for glycobiology studies . Stability assays (e.g., peptide-propargyl ether conjugates) quantify reaction progress via fluorescence and anti-HA blotting .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
